molecular formula C17H15F2NO2 B5912375 3-[(2,4-difluorophenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one

3-[(2,4-difluorophenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one

Cat. No. B5912375
M. Wt: 303.30 g/mol
InChI Key: DJNXKHDWDZASPG-PKNBQFBNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(2,4-difluorophenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one, also known as DABO, is a synthetic compound that has been extensively researched for its potential use in the development of antiviral drugs. DABO belongs to a class of compounds known as non-nucleoside reverse transcriptase inhibitors (NNRTIs) that inhibit the replication of the human immunodeficiency virus (HIV) by binding to the reverse transcriptase enzyme.

Mechanism of Action

3-[(2,4-difluorophenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one inhibits the replication of HIV by binding to the reverse transcriptase enzyme, which is responsible for the conversion of viral RNA to DNA. 3-[(2,4-difluorophenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one binds to a pocket in the enzyme that is distinct from the active site, thereby preventing the enzyme from functioning properly.
Biochemical and Physiological Effects:
3-[(2,4-difluorophenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one has been shown to have low toxicity and good bioavailability, making it a promising candidate for further development as an antiviral drug. Studies have also shown that 3-[(2,4-difluorophenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one does not interfere with the normal function of human DNA polymerases, which is important for minimizing potential side effects.

Advantages and Limitations for Lab Experiments

One advantage of 3-[(2,4-difluorophenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one is its high potency against HIV, which makes it a promising candidate for further development as an antiviral drug. However, one limitation of 3-[(2,4-difluorophenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one is its relatively low solubility in aqueous solutions, which can make it difficult to work with in lab experiments.

Future Directions

There are several potential future directions for research on 3-[(2,4-difluorophenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one. One area of focus could be the development of more potent derivatives of 3-[(2,4-difluorophenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one that could be used as antiviral drugs. Another area of focus could be the investigation of the potential use of 3-[(2,4-difluorophenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one as a therapeutic agent for other viral infections. Additionally, further studies could be conducted to better understand the mechanism of action of 3-[(2,4-difluorophenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one and its potential side effects.

Synthesis Methods

The synthesis of 3-[(2,4-difluorophenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one involves the reaction of 4-methoxyphenylacetonitrile with 2,4-difluoroaniline in the presence of a base to form the corresponding imine. The imine is then reduced with sodium borohydride to yield 3-[(2,4-difluorophenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one as a yellow crystalline solid.

Scientific Research Applications

3-[(2,4-difluorophenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one has been extensively studied for its potential use as an antiviral drug against HIV. Studies have shown that 3-[(2,4-difluorophenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one is a potent inhibitor of HIV replication, with an EC50 value of less than 1 nM. 3-[(2,4-difluorophenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one has also been shown to be effective against HIV strains that are resistant to other NNRTIs.

properties

IUPAC Name

(E)-3-(2,4-difluoroanilino)-1-(4-methoxyphenyl)but-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F2NO2/c1-11(20-16-8-5-13(18)10-15(16)19)9-17(21)12-3-6-14(22-2)7-4-12/h3-10,20H,1-2H3/b11-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJNXKHDWDZASPG-PKNBQFBNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)C1=CC=C(C=C1)OC)NC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C(=O)C1=CC=C(C=C1)OC)/NC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(2,4-difluoroanilino)-1-(4-methoxyphenyl)but-2-en-1-one

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